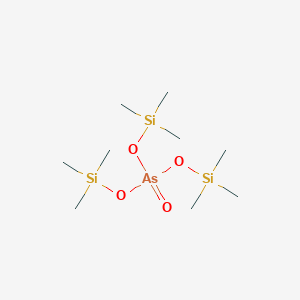
Tris(trimethylsilyl) arsorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(trimethylsilyl) arsorate is an organoarsenic compound characterized by the presence of three trimethylsilyl groups attached to an arsenate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(trimethylsilyl) arsorate can be synthesized through the reaction of trimethylsilyl chloride with arsenic trioxide in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
As2O3+6Me3SiCl+6C5H5N→2As(O-SiMe3)3+6C5H5NHCl
Industrial Production Methods: While specific industrial production methods for tris(trimethylsilyl) arsenate are not well-documented, the synthesis generally involves scaling up the laboratory procedures. This includes ensuring the availability of high-purity reagents and maintaining stringent anhydrous conditions to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of arsenic oxides and other oxidation products.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly studied.
Substitution: The trimethylsilyl groups can be substituted by other functional groups through nucleophilic substitution reactions. For example, reaction with halides can replace the trimethylsilyl groups with halogen atoms.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halides such as chlorine or bromine in the presence of a suitable catalyst.
Major Products:
Oxidation: Arsenic oxides.
Reduction: Reduced arsenic species.
Substitution: Halogenated arsenic compounds.
Scientific Research Applications
Tris(trimethylsilyl) arsorate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.
Materials Science: Employed in the preparation of semiconductor materials such as gallium arsenide and indium arsenide.
Biology and Medicine:
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tris(trimethylsilyl) arsenate involves the interaction of the trimethylsilyl groups with various molecular targets. The compound can act as a source of arsenic in chemical reactions, facilitating the formation of arsenic-containing products. The trimethylsilyl groups also provide steric protection, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Tris(trimethylsilyl) phosphite: Similar in structure but contains a phosphite moiety instead of arsenate.
Tris(trimethylsilyl) silane: Contains a silane moiety and is used in radical-based reactions.
Tris(trimethylsilyl) arsine: Contains an arsine moiety and is used in the preparation of semiconductor materials.
Uniqueness: Tris(trimethylsilyl) arsorate is unique due to its specific combination of trimethylsilyl groups and arsenate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications such as the synthesis of organoarsenic compounds and semiconductor materials.
Properties
CAS No. |
17921-76-5 |
|---|---|
Molecular Formula |
C9H27AsO4Si3 |
Molecular Weight |
358.48 g/mol |
IUPAC Name |
tris(trimethylsilyl) arsorate |
InChI |
InChI=1S/C9H27AsO4Si3/c1-15(2,3)12-10(11,13-16(4,5)6)14-17(7,8)9/h1-9H3 |
InChI Key |
QCVZWLJCTBQLBC-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[As](=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)O[As](=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Key on ui other cas no. |
17921-76-5 |
Synonyms |
Arsenic acid tris(trimethylsilyl) ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















